molecular formula C11H10O3 B6334228 Methyl 3-(2-methoxyphenyl)propiolate CAS No. 7517-83-1

Methyl 3-(2-methoxyphenyl)propiolate

Cat. No.: B6334228
CAS No.: 7517-83-1
M. Wt: 190.19 g/mol
InChI Key: GAILREFEWIRTQV-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyphenyl)propiolate is an organic compound with the molecular formula C11H10O3. It is a derivative of propiolic acid and is characterized by the presence of a methoxyphenyl group attached to the propiolate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-methoxyphenyl)propiolate can be synthesized through several methods. One common method involves the esterification of 3-(2-methoxyphenyl)propiolic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyphenyl)propiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-methoxyphenyl)propionic acid.

    Reduction: Formation of 3-(2-methoxyphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-methoxyphenyl)propiolate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxyphenyl)propiolate involves its interaction with specific molecular targets and pathways. The compound’s electrophilic alkyne group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This interaction can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl propiolate: A simpler ester of propiolic acid without the methoxyphenyl group.

    Methyl 3-(4-methoxyphenyl)propiolate: A structural isomer with the methoxy group in a different position on the phenyl ring.

Uniqueness

Methyl 3-(2-methoxyphenyl)propiolate is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can result in distinct chemical and biological properties compared to its isomers and simpler derivatives.

Properties

IUPAC Name

methyl 3-(2-methoxyphenyl)prop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAILREFEWIRTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C#CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of methyl propiolate (2, 1.314 ml, 15.41 mmol) and copper(I) oxide (1.086 g, 7.59 mmol) in DMF (20 ml) was added 1-iodo-2-methoxybenzene (1, 1.262 ml, 9.48 mmol). The resulting mixture was heated in a Microwave reactor to 110° C. for 2 hrs. The reaction mixture was filtered through a short pad of silica gel and washed w/EtOAc. The organic layer was washed w/1M HCl, brine and sat'd NaHCO3, dried (Na2SO4) and concentrated to leave an oil as crude product, which was purified by flash chromatography (SiO2, EtOAc/Hexane, 1:2) to afford methyl 3-(2-methoxyphenyl)propiolate 3 (932 mg, 4.66 mmol, 49.1% yield). 1H-NMR (500 MHz, CDCl3), δ: 7.54 (1H, dd), 7.44 (1H, td), 6.98-6.92 (m, 2H), 3.92 (s, 3H), 3.86 (s, 3H).
Quantity
1.314 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.086 g
Type
catalyst
Reaction Step One
Quantity
1.262 mL
Type
reactant
Reaction Step Two

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